REACTION_CXSMILES
|
[CH3:1][S:2][CH:3]([C:5]1[CH:6]=[N:7][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:10]=1)[CH3:4].[N:15]#[C:16][NH2:17].[O-]Cl.[Na+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].C(O)(=O)C>C(#N)C>[F:12][C:11]([F:14])([F:13])[C:8]1[N:7]=[CH:6][C:5]([CH:3]([S:2]([CH3:1])=[N:17][C:16]#[N:15])[CH3:4])=[CH:10][CH:9]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
22.1 g
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Type
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reactant
|
Smiles
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CSC(C)C=1C=NC(=CC1)C(F)(F)F
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Name
|
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
5 mL
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Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
-5 °C
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Type
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CUSTOM
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Details
|
to stir at −5° C. for 45 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm to 5° C
|
Type
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CONCENTRATION
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Details
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the solution concentrated in vacuo to an oil
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Type
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DISSOLUTION
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Details
|
This oil was dissolved in 70 mL of CH2Cl2
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Type
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WASH
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Details
|
washed with 50 mL of water
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Type
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EXTRACTION
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Details
|
The aqueous layer was re-extracted with 30 mL of CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
After filtration
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
FC(C1=CC=C(C=N1)C(C)S(=NC#N)C)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |